molecular formula C7H14F6N3O2P B12579098 (Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) CAS No. 291756-93-9

(Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V)

Cat. No.: B12579098
CAS No.: 291756-93-9
M. Wt: 317.17 g/mol
InChI Key: CWAJBIBIRGQQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) typically involves a multi-step process. The initial step often includes the formation of the nitroallylidene intermediate, followed by the introduction of the dimethylamino group. The final step involves the formation of the hexafluorophosphate salt. The reaction conditions usually require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to achieve consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for creating complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties are explored. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases.

Industry

In the industrial sector, (Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) is used in the production of advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and affecting biochemical pathways. Its nitro group can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate: Known for its use in peptide synthesis.

    1-Butyl-3-methylimidazolium hexafluorophosphate: An ionic liquid used in various chemical processes.

    1-Ethyl-3-methylimidazolium hexafluorophosphate: Another ionic liquid with applications in green chemistry.

Uniqueness

(Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and form stable complexes with biological molecules makes it a versatile compound in scientific research.

Properties

CAS No.

291756-93-9

Molecular Formula

C7H14F6N3O2P

Molecular Weight

317.17 g/mol

IUPAC Name

[3-(dimethylamino)-2-nitroprop-2-enylidene]-dimethylazanium;hexafluorophosphate

InChI

InChI=1S/C7H14N3O2.F6P/c1-8(2)5-7(10(11)12)6-9(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1

InChI Key

CWAJBIBIRGQQGU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=[N+](C)C)[N+](=O)[O-].F[P-](F)(F)(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.